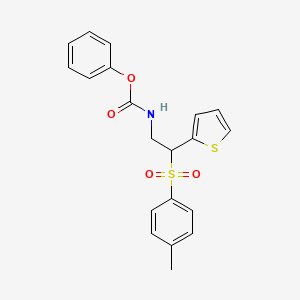

Phenyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Phenyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate” is a complex organic molecule that contains a carbamate group, a phenyl group, a thiophene ring, and a tosyl group. Carbamates are organic compounds derived from carbamic acid and are often used in pharmaceuticals and pesticides . Thiophenes are sulfur-containing, five-membered aromatic rings that are commonly found in various biologically active compounds . The tosyl group is a sulfonyl group bonded to a toluene, often used as a protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The thiophene ring would contribute to the aromaticity of the molecule, and the tosyl and carbamate groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamate group could increase its polarity, and the aromatic rings could contribute to its stability .Applications De Recherche Scientifique

- Phenyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate exhibits potential pharmacological activities. Researchers explore its interactions with biological targets, such as receptors or enzymes, to develop novel drugs or therapeutic agents .

- Thiophene derivatives, including this compound, play a crucial role in material science. They contribute to the development of organic electronic materials, conductive polymers, and semiconductors. Researchers investigate their electronic properties, stability, and applications in devices like organic solar cells and light-emitting diodes .

- The sulfur atom in the thiophene ring allows for coordination with metal ions. This compound can serve as a ligand in coordination complexes. Researchers study its binding affinity, stability, and potential catalytic applications .

- As an intermediate, this compound participates in organic synthesis. Its unique structure enables regioselective transformations, allowing efficient access to substituted thiophenes. Researchers explore its use as a building block for more complex molecules .

- Investigating the biological activity of this compound against microorganisms (bacteria, fungi) and its potential as an antioxidant is essential. These properties could have practical applications in medicine and food preservation .

- Researchers design and synthesize derivatives based on this compound to evaluate their fungicidal effects. Understanding their mode of action and selectivity against specific pathogens contributes to agricultural and environmental applications .

Pharmacology and Medicinal Chemistry

Material Science

Coordination Chemistry

Organic Synthesis

Antimicrobial and Antioxidant Properties

Fungicidal Activity

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

phenyl N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S2/c1-15-9-11-17(12-10-15)27(23,24)19(18-8-5-13-26-18)14-21-20(22)25-16-6-3-2-4-7-16/h2-13,19H,14H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQLVINGXRNMPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)OC2=CC=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-one hydrochloride](/img/structure/B2788068.png)

![2-(4-{2-Cyano-2-[(4-sulfamoylphenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B2788069.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride](/img/structure/B2788071.png)

![6-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2788072.png)

![methyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2788073.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2788076.png)

![6-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2788077.png)

![5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2788078.png)

![3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2788084.png)

![2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2788088.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylacetamide](/img/structure/B2788091.png)